6-Pyridon

Übersicht

Beschreibung

JAK-Inhibitor I: ist ein kleines Molekül, das die Janus-Kinase (JAK)-Enzymfamilie gezielt angreift, insbesondere die Hemmung von JAK1, JAK2 und JAK3. Diese Enzyme spielen eine entscheidende Rolle im JAK-STAT-Signalweg, der an verschiedenen zellulären Prozessen beteiligt ist, einschließlich Immunantwort, Zellwachstum und -differenzierung . JAK-Inhibitoren werden zur Behandlung einer Reihe von entzündlichen und Autoimmunerkrankungen sowie bestimmter Krebsarten eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von JAK-Inhibitor I umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und die abschließenden Kupplungsreaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung eines wichtigen Zwischenprodukts: Die Synthese beginnt mit der Herstellung eines wichtigen Zwischenprodukts, wie z. B. ®-3-(4-Borsäure-1H-pyrazol-1-yl)-3-cyclopentylpropionitril.

Kupplungsreaktionen: Das Zwischenprodukt wird dann mit verschiedenen Reagenzien Kupplungsreaktionen unterzogen, um die endgültige JAK-Inhibitor I-Verbindung zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von JAK-Inhibitor I umfasst typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Folgendes umfassen:

Batch-Verarbeitung: Große Reaktoren werden verwendet, um die Synthese in Chargen durchzuführen, wobei Temperatur, Druck und Reaktionszeit sorgfältig gesteuert werden.

Wissenschaftliche Forschungsanwendungen

Chemie: JAK-Inhibitor I wird in der chemischen Forschung verwendet, um den JAK-STAT-Signalweg und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen .

Biologie: In der biologischen Forschung wird JAK-Inhibitor I eingesetzt, um die Auswirkungen der JAK-Hemmung auf die Immunantwort, das Zellwachstum und die -differenzierung zu untersuchen .

Medizin: Medizinisc wird JAK-Inhibitor I zur Behandlung von entzündlichen und Autoimmunerkrankungen wie rheumatoider Arthritis, Psoriasis und entzündlichen Darmerkrankungen eingesetzt. Es wird auch für sein Potenzial zur Behandlung bestimmter Krebsarten untersucht .

Industrie: In der pharmazeutischen Industrie wird JAK-Inhibitor I bei der Entwicklung neuer Therapeutika eingesetzt, die auf den JAK-STAT-Signalweg abzielen .

Wirkmechanismus

JAK-Inhibitor I übt seine Wirkung aus, indem er die Aktivität der Enzyme JAK1, JAK2 und JAK3 hemmt. Diese Enzyme sind Teil des JAK-STAT-Signalwegs, der Signale von Zytokinrezeptoren auf der Zelloberfläche in den Zellkern überträgt und so zu Veränderungen der Genexpression führt . Durch die Hemmung dieser Enzyme stört JAK-Inhibitor I den Signalweg, wodurch die Immunantwort moduliert und Entzündungen reduziert werden .

Wirkmechanismus

Target of Action

Pyridone 6 is a reversible and selective ATP-competitive Janus kinase (JAK) inhibitor . The primary targets of Pyridone 6 are the tyrosine-protein kinases JAK1, JAK2, JAK3, and non-receptor tyrosine-protein kinase TYK2 . These kinases play a crucial role in the JAK-STAT signaling pathway, which is involved in processes such as cell growth, cell proliferation, and immune response .

Mode of Action

Pyridone 6 interacts with its targets by competitively inhibiting the ATP binding site of the JAK kinases . This inhibition prevents the phosphorylation and activation of STAT proteins, which are downstream effectors in the JAK-STAT signaling pathway . By inhibiting these kinases, Pyridone 6 disrupts the signaling pathway and affects the cellular processes controlled by this pathway .

Biochemical Pathways

The JAK-STAT pathway is the primary biochemical pathway affected by Pyridone 6 . This pathway is activated by various cytokines and growth factors and is involved in many biological processes, including immune response, cell growth, and cell differentiation . By inhibiting the JAK kinases, Pyridone 6 disrupts the activation of this pathway, leading to changes in these cellular processes .

Result of Action

The inhibition of the JAK-STAT pathway by Pyridone 6 has several molecular and cellular effects. For instance, it has been shown to suppress the differentiation of osteoclasts, cells that break down bone, thereby inhibiting bone resorption . In the context of multiple myeloma, Pyridone 6 has been found to induce growth arrest and subsequent apoptosis of IL-6-dependent myeloma-derived cell lines .

Action Environment

The efficacy and stability of Pyridone 6 can be influenced by various environmental factors. For example, in the context of atopic dermatitis, Pyridone 6 was found to delay the onset and reduce the magnitude of skin disease in a mouse model . This suggests that the local tissue environment can impact the effectiveness of Pyridone 6. Additionally, the presence of other signaling molecules, such as cytokines, can also influence the action of Pyridone 6 by modulating the activation of the JAK-STAT pathway .

Biochemische Analyse

Biochemical Properties

Pyridone 6 plays a crucial role in biochemical reactions, particularly those involving Janus-activated kinases (JAKs) . It interacts with these enzymes, inhibiting their activity and thereby modulating the downstream signaling pathways . This interaction is believed to be the primary mechanism through which Pyridone 6 exerts its effects .

Cellular Effects

Pyridone 6 has been shown to have profound effects on various types of cells and cellular processes . For instance, it has been found to reduce IFN-γ and IL-13, while enhancing IL-17 and IL-22 expression . This modulation of cytokine expression can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pyridone 6 primarily involves its inhibition of JAKs . By inhibiting these enzymes, Pyridone 6 prevents the phosphorylation of signal transducers and activators of transcription (STATs), thereby modulating the activity of these critical signaling molecules . This can lead to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Pyridone 6 has been observed to delay the onset and reduce the magnitude of disease in animal models This suggests that the compound has a temporal effect, with its impact changing over time

Dosage Effects in Animal Models

The effects of Pyridone 6 have been studied in animal models, with the compound showing a dose-dependent impact

Metabolic Pathways

Given its role as a JAK inhibitor, it is likely that it interacts with various enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its small size and its role as a JAK inhibitor, it is likely that it can readily diffuse across cell membranes and distribute throughout the cell .

Subcellular Localization

Given its role as a JAK inhibitor, it is likely that it localizes to areas of the cell where JAKs are present

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of JAK inhibitor I involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:

Formation of Key Intermediate: The synthesis begins with the preparation of a key intermediate, such as ®-3-(4-boric acid-1H-pyrazole-1-yl)-3-cyclopentylpropionitrile.

Coupling Reactions: The intermediate is then subjected to coupling reactions with various reagents to form the final JAK inhibitor I compound.

Industrial Production Methods: Industrial production of JAK inhibitor I typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Processing: Large reactors are used to carry out the synthesis in batches, with careful control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Arten von Reaktionen: JAK-Inhibitor I durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, bei denen sie Elektronen verliert und ihren Oxidationszustand erhöht.

Reduktion: Reduktionsreaktionen beinhalten die Aufnahme von Elektronen, wodurch der Oxidationszustand der Verbindung verringert wird.

Substitution: Bei Substitutionsreaktionen wird eine funktionelle Gruppe im Molekül durch eine andere ersetzt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Katalysatoren: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) werden oft in Hydrierungsreaktionen eingesetzt.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Tofacitinib: Hemmt JAK1 und JAK3, wird bei rheumatoider Arthritis und Colitis ulcerosa eingesetzt.

Ruxolitinib: Zielt auf JAK1 und JAK2 ab, wird bei Myelofibrose und Polycythaemia vera eingesetzt.

Baricitinib: Hemmt JAK1 und JAK2, wird bei rheumatoider Arthritis eingesetzt.

Einzigartigkeit: JAK-Inhibitor I ist einzigartig in seiner Fähigkeit, alle drei JAK-Enzyme (JAK1, JAK2 und JAK3) mit hoher Potenz zu hemmen, was es zu einem vielseitigen therapeutischen Mittel für eine breite Palette von Krankheiten macht .

Eigenschaften

IUPAC Name |

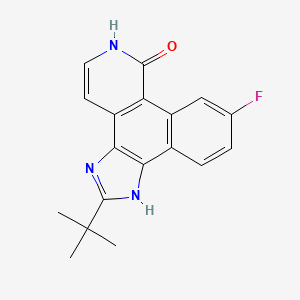

4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDWQCSOSCCWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420526 | |

| Record name | Pyridone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457081-03-7 | |

| Record name | 2-tert-Butyl-9-fluoro-3,6-dihydro-7H-benz(h)imidazo(4,5-f)isoquinoline-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457081037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDONE-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDX3F0CCST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Pyridone 6?

A1: Pyridone 6 is a pan-Janus-activated kinase (JAK) inhibitor. [, , , , , ] This means it binds to and inhibits the activity of JAK family kinases, primarily JAK1, JAK2, and JAK3.

Q2: How does Pyridone 6's inhibition of JAK kinases affect downstream signaling?

A2: JAK kinases typically phosphorylate and activate signal transducer and activator of transcription (STAT) proteins. By inhibiting JAKs, Pyridone 6 prevents the phosphorylation and activation of STATs, effectively blocking downstream signaling pathways. [, , , , , ]

Q3: Which specific signaling pathways are most affected by Pyridone 6 treatment?

A3: Pyridone 6 significantly impacts JAK/STAT signaling pathways, particularly those downstream of IL-6, IL-2, GM-CSF, IL-27, and CD40L. [, , , , , , ] This results in the suppression of various cytokines and chemokines involved in inflammation and immune responses, including IFN-γ, IL-13, IL-17, and IL-22. []

Q4: Does Pyridone 6 demonstrate selectivity towards specific JAK kinases?

A4: While considered a pan-JAK inhibitor, Pyridone 6 shows stronger inhibition of JAK1, JAK2, and JAK3, but some studies suggest a preference for JAK3 over JAK2. [, ] It also inhibits STAT1, STAT3, STAT5, and STAT6 phosphorylation, albeit with varying efficacy. [, ]

Q5: Are there any known off-target effects of Pyridone 6 on other signaling pathways?

A5: Research suggests that Pyridone 6 might affect other pathways besides JAK/STAT. For instance, it can inhibit NF-κB activation and, in specific contexts, modulate ERK phosphorylation. [, , , ]

Q6: What is the molecular formula and weight of Pyridone 6?

A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of Pyridone 6. Further investigation from other resources is required for this information.

Q7: Is there any spectroscopic data available for Pyridone 6?

A7: The provided research papers do not contain specific spectroscopic data (NMR, IR, etc.) for Pyridone 6.

Q8: Are there studies regarding the material compatibility, stability, and catalytic properties of Pyridone 6?

A8: The provided research primarily focuses on Pyridone 6's biological activity as a JAK inhibitor. Data on its material compatibility, stability under various conditions, or potential catalytic properties are not discussed.

Q9: Have computational chemistry methods been employed in the research of Pyridone 6?

A9: While some studies mention using quantitative structure-activity relationship (QSAR) analysis, [] the provided research papers do not detail specific computational chemistry studies like molecular docking simulations or pharmacophore modeling for Pyridone 6.

Q10: What is known about the structure-activity relationship (SAR) of Pyridone 6 and its analogues?

A10: The research predominantly focuses on Pyridone 6 itself, with limited exploration of its analogues. One study analyzing 5-carbethoxy-N-aryl-4,6-dimethyl-1,2-dihydropyrid-2-ones as chemical hybridizing agents in wheat highlights the influence of substituents on the induction of male sterility, indicating the importance of SAR studies. []

Q11: Is there information regarding Pyridone 6's stability in various formulations or under different storage conditions?

A11: The research papers do not provide specific details on the stability of Pyridone 6 in various formulations or storage conditions.

Q12: Are there any specific SHE (Safety, Health, and Environment) regulations related to Pyridone 6 mentioned in the research?

A12: The research papers do not address SHE regulations specifically.

Q13: What in vitro and in vivo models have been used to study the efficacy of Pyridone 6?

A14: In vitro studies utilized various cell lines, including myeloma cells (INA-6, U266, KMS11), head and neck squamous cell carcinomas (Cal33), and macrophages (RAW264.7). [, , , , ] In vivo studies mainly employed mouse models to investigate its effects on allergic skin inflammation, osteoclast formation, and tumor growth. [, , , , ]

Q14: Have any resistance mechanisms to Pyridone 6 been identified?

A15: While specific resistance mechanisms haven't been explicitly identified, one study found that IL-6R/JAK1/STAT3 activation can induce de novo resistance to irreversible EGFR inhibitors in non-small cell lung cancer cells with the T790M resistance mutation. [] Inhibiting JAK1/STAT3 signaling alongside EGFR inhibitors could be a potential strategy to overcome this resistance.

Q15: What information is available regarding the toxicity and safety profile of Pyridone 6?

A15: The provided research papers mainly focus on Pyridone 6's therapeutic potential and don't offer a detailed analysis of its toxicity profile or long-term effects.

Q16: Have there been any studies investigating drug delivery strategies for Pyridone 6?

A16: The provided research does not mention specific drug delivery strategies for Pyridone 6.

Q17: What analytical methods have been employed to characterize and quantify Pyridone 6?

A19: The research papers primarily mention using techniques like ELISA, Western blot, and fluorescent beads-based multiplex assays to study the effects of Pyridone 6 on protein expression and cytokine secretion. [, , , ]

Q18: Are there any studies addressing the potential environmental impact and degradation of Pyridone 6?

A18: The provided research papers do not discuss any potential environmental impact or degradation pathways of Pyridone 6.

Q19: Have there been any studies on Pyridone 6's dissolution, solubility, analytical method validation, or quality control measures during development?

A19: The provided research papers do not delve into these specific aspects of Pyridone 6.

Q20: What is known about Pyridone 6's potential immunogenicity, drug-transporter interactions, or effects on drug-metabolizing enzymes?

A20: The research papers do not discuss Pyridone 6's immunogenicity, interactions with drug transporters, or its effects on drug-metabolizing enzymes.

Q21: Are there studies regarding the recycling and waste management of Pyridone 6?

A21: The research papers do not discuss any aspects related to the recycling or waste management of Pyridone 6.

Q22: Are there any cross-disciplinary applications and synergies identified for Pyridone 6 research?

A27: The provided research highlights the interdisciplinary nature of Pyridone 6 research, involving fields like immunology, oncology, and cell biology. [, , , , , ] This suggests potential cross-disciplinary applications in areas where JAK/STAT signaling plays a crucial role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.